4-bromo-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide
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Overview
Description
4-bromo-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide is a synthetic organic compound with the molecular formula C17H16BrCl3N2O. This compound is characterized by the presence of a bromine atom, a trichloroethyl group, and a dimethylanilino group attached to a benzamide core. It is primarily used in research settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide typically involves the following steps:
Formation of the Trichloroethyl Intermediate: The trichloroethyl group is introduced through the reaction of trichloroacetaldehyde with an appropriate amine.
Bromination: The bromine atom is introduced via electrophilic bromination of the benzamide precursor.
Coupling Reaction: The final step involves coupling the trichloroethyl intermediate with the brominated benzamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the trichloroethyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the trichloroethyl group.
Reduction: Reduced derivatives of the trichloroethyl group.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
4-bromo-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethyl group may play a role in binding to these targets, while the bromine atom and dimethylanilino group contribute to the compound’s overall reactivity and specificity. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-[2,2,2-trichloro-1-(2,4-dichlorophenylamino)ethyl]benzamide
- N-(1-(4-bromophenylamino)-2,2,2-trichloroethyl)-2-iodobenzamide
- 4-bromo-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)benzamide
Uniqueness
4-bromo-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the dimethylanilino group differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Properties
Molecular Formula |
C17H16BrCl3N2O |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
4-bromo-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide |
InChI |
InChI=1S/C17H16BrCl3N2O/c1-10-3-4-11(2)14(9-10)22-16(17(19,20)21)23-15(24)12-5-7-13(18)8-6-12/h3-9,16,22H,1-2H3,(H,23,24) |
InChI Key |
XBGLADBOZFBBAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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